![molecular formula C8H5ClN2O B2410361 5-Chloro-6-méthyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 683240-81-5](/img/structure/B2410361.png)
5-Chloro-6-méthyl-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic aromatic compound belonging to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications. The presence of chlorine and methyl groups in this compound enhances its chemical properties, making it a valuable molecule for scientific research and industrial applications.
Applications De Recherche Scientifique
5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and chlorination reactions. One common method includes the reaction of 4-chloro-2-nitroaniline with acetic anhydride, followed by reduction and cyclization to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, including recrystallization and chromatography, are crucial to obtain high-purity products suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced benzimidazole derivatives
Substitution: Substituted benzimidazole derivatives
Mécanisme D'action
The mechanism of action of 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The compound can also interact with DNA or RNA, affecting gene expression and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1H-benzimidazole
- 6-Methyl-1H-benzimidazole
- 2-Chloro-1H-benzimidazole
Uniqueness
5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the methyl group can influence its lipophilicity and binding affinity to molecular targets .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one involves the reaction of 5-chloroanthranilic acid with methyl anthranilate followed by cyclization to form the desired product.", "Starting Materials": [ "5-chloroanthranilic acid", "methyl anthranilate", "sodium hydroxide", "acetic anhydride", "ethanol" ], "Reaction": [ "Step 1: Dissolve 5-chloroanthranilic acid in ethanol and add sodium hydroxide to the solution.", "Step 2: Add methyl anthranilate to the solution and stir for several hours.", "Step 3: Add acetic anhydride to the solution and heat to reflux for several hours.", "Step 4: Cool the solution and filter the precipitated product.", "Step 5: Wash the product with ethanol and dry in a vacuum oven to obtain 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one." ] } | |
Numéro CAS |
683240-81-5 |
Formule moléculaire |
C8H5ClN2O |
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
5-chloro-6-methylbenzimidazol-2-one |
InChI |
InChI=1S/C8H5ClN2O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,1H3 |
Clé InChI |
YRPBRNDMTFUPRM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)NC(=O)N2 |
SMILES canonique |
CC1=CC2=NC(=O)N=C2C=C1Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide](/img/structure/B2410280.png)
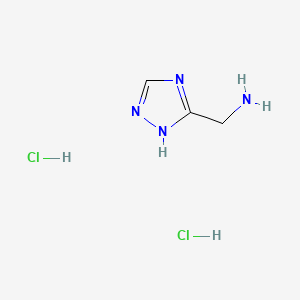
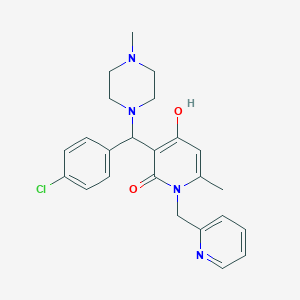
![2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2410285.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2410286.png)
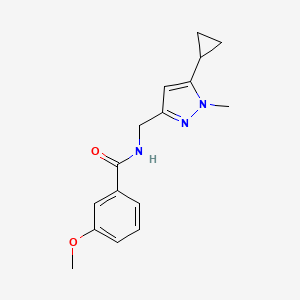
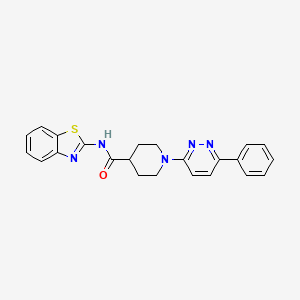
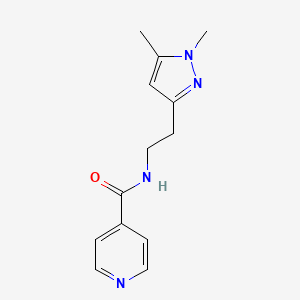


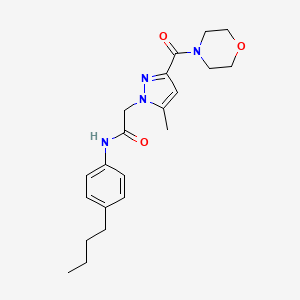
![Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate](/img/structure/B2410299.png)
![2-ethyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410301.png)
